Molecular Weight Differentiation: N-Allyl-N-methyl vs. N-Allyl-N-cyclopropyl Isophthalamic Acid
The molecular weight of N-allyl-N-methyl-isophthalamic acid (219.24 g/mol) is 26.03 g/mol lower than that of its closest listed analog, N-allyl-N-cyclopropyl-isophthalamic acid (245.27 g/mol) [1], [2]. This difference exceeds the typical threshold (ΔMW > 20 g/mol) considered meaningful for lead optimization campaigns focused on improving ligand efficiency (LE) and ligand lipophilicity efficiency (LLE), as lower molecular weight generally correlates with improved permeability and bioavailability under Lipinski-like guidelines [3].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 219.24 g/mol |
| Comparator Or Baseline | N-allyl-N-cyclopropyl-isophthalamic acid: 245.27 g/mol |
| Quantified Difference | ΔMW = -26.03 g/mol (target compound lighter by 10.6%) |
| Conditions | Calculated MW from molecular formulas (C12H13NO3 vs. C14H15NO3), sourced from supplier specification sheets and PubChem depositor records. |
Why This Matters
For fragment-based or hit-to-lead programs, the lower molecular weight of the target compound offers more headroom for subsequent chemical elaboration without exceeding drug-likeness thresholds, making it a more attractive starting scaffold than the bulkier cyclopropyl analog.
- [1] PubChem. Compound Summary for N-allyl-N-methyl-isophthalamic acid (CID available via multiple SIDs). National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] PubChem. Compound Summary for N-allyl-N-cyclopropyl-isophthalamic acid (CID available via supplier-deposited SIDs). National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. View Source
